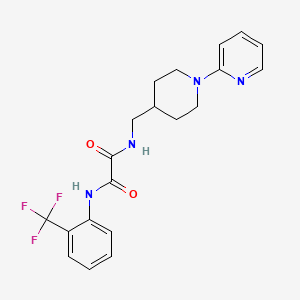

N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O2/c21-20(22,23)15-5-1-2-6-16(15)26-19(29)18(28)25-13-14-8-11-27(12-9-14)17-7-3-4-10-24-17/h1-7,10,14H,8-9,11-13H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJSTSSPBGVCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine and pyridine intermediates, followed by their coupling with an oxalamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives with Trifluoromethyl Groups

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

- Structural Similarities : Shares the oxalamide core and trifluoromethylphenyl group.

- Key Differences :

- Substituted with chloro and fluoro groups on the aryl rings.

- Contains a methylcarbamoyl-pyridinyloxy group instead of a piperidinylmethyl chain.

- Implications: The chloro/fluoro substituents may enhance binding to hydrophobic pockets in target proteins.

N1-(2-Hydroxypropyl)-N2-(3-(Trifluoromethyl)phenyl)oxalamide

- Structural Similarities : Contains the trifluoromethylphenyl group and oxalamide core.

- Key Differences :

- N1-substituent is a hydroxypropyl group instead of a piperidinylmethyl-pyridine system.

- Implications :

Oxalamide-Based Flavoring Agents

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide

- Structural Similarities : Oxalamide core and pyridine moiety.

- Key Differences :

- Methoxybenzyl and ethylpyridyl substituents instead of piperidinylmethyl and trifluoromethylphenyl.

- Implications: EFSA reports a NOEL of 100 mg/kg bw/day, indicating low toxicity in flavoring applications . Methoxy groups may increase metabolic susceptibility compared to the CF₃ group in the target compound, which is resistant to oxidative metabolism .

Piperidine-Containing Analogues

W-15 and W-18 (Sulfonamide Derivatives)

- Structural Similarities : Piperidine rings and aromatic substituents.

- Key Differences :

- Sulfonamide (-SO₂-NH-) instead of oxalamide (-NH-C(=O)-C(=O)-NH-).

- W-18 has a nitro group, while W-15 lacks the trifluoromethyl group.

- Implications :

Key Data Comparison

*Estimated based on structural analogues.

Research Findings and Implications

- Piperidine-Pyridine System : Likely improves CNS penetration compared to simpler alkyl or benzyl substituents .

Biological Activity

N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyridin-2-yl piperidine moiety : This part of the molecule is significant for its interaction with biological targets.

- Trifluoromethyl phenyl group : This substituent can enhance lipophilicity and influence binding affinity.

The molecular formula is , with a molecular weight of approximately 382.5 g/mol.

The biological activity of N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is primarily attributed to its ability to interact with specific receptors and enzymes. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing signaling pathways associated with neuroprotection and anti-inflammatory responses.

Biological Activity

Research has indicated that N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide exhibits several notable biological activities:

- Anticonvulsant Properties : Preliminary studies suggest that this compound may have potential in treating epilepsy by modulating neurotransmitter release.

- Anxiolytic Effects : Its interaction with GABA receptors indicates possible applications in anxiety disorders.

- Antitumor Activity : In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting a role in cancer therapy.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticonvulsant Studies : In a study involving rodent models, N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide was administered, resulting in a notable decrease in seizure activity compared to control groups. The mechanism was linked to enhanced GABAergic transmission, which is crucial for seizure control.

- Anxiolytic Effects : Behavioral assays demonstrated that subjects treated with the compound exhibited reduced anxiety levels, as measured by elevated plus maze tests. This suggests potential for therapeutic use in anxiety disorders.

- Antitumor Efficacy : Cell viability assays conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that the compound significantly inhibited cell growth, with IC50 values indicating potent activity. Mechanistic studies suggested involvement of apoptosis pathways.

Q & A

Q. What are the optimal synthetic routes for N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyridin-2-yl-piperidine intermediate. Key steps include:

- Piperidine Intermediate Formation : Reacting pyridine derivatives with piperidine under basic conditions to yield 1-(pyridin-2-yl)piperidine .

- Oxalamide Core Assembly : Coupling the intermediate with oxalyl chloride and 2-(trifluoromethyl)phenylamine. Reaction conditions (e.g., anhydrous solvents, 0–5°C) are critical to avoid side reactions .

- Purification : Chromatography or crystallization is used to achieve >95% purity, verified via HPLC .

Q. How is the compound structurally characterized to confirm its identity?

Methodological approaches include:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with pyridine protons resonating at δ 8.2–8.5 ppm and trifluoromethyl groups appearing as singlets .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 447.15) .

- Elemental Analysis : Matches calculated C, H, N percentages within 0.3% error .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings focus on:

- Kinase Inhibition : Assays using ATP-binding site competition (e.g., IC values against kinases like EGFR or VEGFR) .

- Receptor Binding : Radioligand displacement studies to assess affinity for neurological targets (e.g., σ-1 or dopamine receptors) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC >10 µM suggests selective activity) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Advanced strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during coupling steps .

- Catalytic Systems : Palladium catalysts for Suzuki-Miyaura cross-coupling to install trifluoromethylphenyl groups with >80% yield .

- Flow Chemistry : Microreactors improve heat/mass transfer, reducing reaction time by 30% compared to batch methods .

Q. How to resolve contradictions in reported biological activity data?

Conflicting results (e.g., variable IC values) require:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., staurosporine for kinase inhibition) .

- Metabolic Stability Testing : LC-MS analysis of plasma stability to rule out false negatives from rapid degradation .

- Structural Analog Comparison : Benchmark against analogs (e.g., pyridin-4-yl vs. pyridin-3-yl derivatives) to identify substituent-specific effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodologies include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets or receptor active sites .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable interactions) .

- QSAR Modeling : Regression analysis of substituent effects (e.g., trifluoromethyl enhances lipophilicity by ~0.5 logP units) .

Q. How does stereochemistry influence its pharmacological profile?

Chiral resolution techniques are critical:

- Chiral HPLC : Use amylose-based columns to separate enantiomers, with retention times differing by >5 minutes .

- Enantiomer-Specific Assays : Test (R)- and (S)-forms in vitro; e.g., (R)-enantiomers may show 10-fold higher kinase affinity .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., CCDC deposition codes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.